molecular formula C57H40N2 B3029058 9,9-Bis[4-(N,N'-bis-naphthalen-2-yl-N,N'-bis-phenyl-amino)-phenyl]-9H-fluorene CAS No. 510775-24-3

9,9-Bis[4-(N,N'-bis-naphthalen-2-yl-N,N'-bis-phenyl-amino)-phenyl]-9H-fluorene

Cat. No. B3029058
M. Wt: 752.9 g/mol
InChI Key: LKFCORSLOUZJMB-UHFFFAOYSA-N
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Description

“9,9-Bis[4-(N,N’-bis-naphthalen-2-yl-N,N’-bis-phenyl-amino)-phenyl]-9H-fluorene” is a chemical compound with the molecular formula C57H40N2 . It has a molecular weight of 752.9 g/mol . The compound is also known by several synonyms, including 510775-24-3, 9,9-Bis [4- [N- (1-naphthyl)anilino]phenyl]fluorene, and N,N’- ( (9H-Fluorene-9,9-diyl)bis (4,1-phenylene))bis (N-phenylnaphthalen-1-amine) .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes multiple phenyl and naphthalen-2-yl groups attached to a fluorene core . The InChI string, which provides a textual representation of the compound’s structure, is InChI=1S/C57H40N2/c1-3-21-45 (22-4-1)58 (55-31-15-19-41-17-7-9-25-49 (41)55)47-37-33-43 (34-38-47)57 (53-29-13-11-27-51 (53)52-28-12-14-30-54 (52)57)44-35-39-48 (40-36-44)59 (46-23-5-2-6-24-46)56-32-16-20-42-18-8-10-26-50 (42)56/h1-40H .


Physical And Chemical Properties Analysis

The compound has a number of computed properties. It has a XLogP3-AA value of 15.6, indicating its lipophilicity . It has no hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 8 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 752.319149284 g/mol . The topological polar surface area is 6.5 Ų .

Scientific Research Applications

High-Performance Organic Light-Emitting Diodes (OLEDs)

A new series of full hydrocarbons featuring a highly twisted tetrahedral conformation has been designed, showing significant improvements in the efficiency of OLED devices. For instance, devices utilizing these materials as hole transporting layers demonstrated maximum efficiencies that were notably higher than those of commonly used materials. Additionally, blue phosphorescent OLEDs employing these materials achieved exceptional brightness and efficiency, indicating their potential for use in high-performance OLEDs (Ye et al., 2010).

Electroluminescent Devices

The compound has also been evaluated as an efficient hole-transporting material (HTM) in electroluminescent devices, showing superior performance compared to other commonly used materials. Devices based on this material achieved remarkable luminance and quantum efficiencies, highlighting its potential in enhancing device performance (Ko & Tao, 2002).

Photophysical Processes and Material Synthesis

Research into the photophysical processes of fluorene derivatives, including their luminescence quantum yields and emission spectra, has provided insights into their potential applications in luminescent materials and fluorescent probes. The study of these processes helps in understanding the interaction mechanisms with various solvents and other compounds, which is crucial for designing materials with specific optical properties (Feng & Chen, 2005).

Sensing Applications

Some fluorene compounds have demonstrated highly selective sensing abilities for picric acid, Fe3+, and L-arginine, showing their potential as sensitive fluorescent sensors. These findings open up possibilities for the development of new sensing materials capable of detecting specific substances with high selectivity and sensitivity (Han et al., 2020).

properties

IUPAC Name

N-[4-[9-[4-(N-naphthalen-1-ylanilino)phenyl]fluoren-9-yl]phenyl]-N-phenylnaphthalen-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H40N2/c1-3-21-45(22-4-1)58(55-31-15-19-41-17-7-9-25-49(41)55)47-37-33-43(34-38-47)57(53-29-13-11-27-51(53)52-28-12-14-30-54(52)57)44-35-39-48(40-36-44)59(46-23-5-2-6-24-46)56-32-16-20-42-18-8-10-26-50(42)56/h1-40H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFCORSLOUZJMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC9=CC=CC=C98)C1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H40N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

752.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,9-Bis[4-(N,N'-bis-naphthalen-2-yl-N,N'-bis-phenyl-amino)-phenyl]-9H-fluorene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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